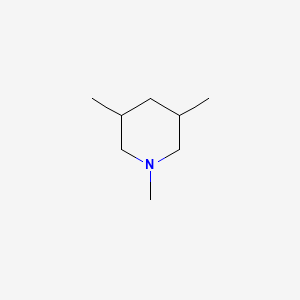

1,3,5-trimethylpiperidine

説明

The exact mass of the compound Piperidine, 1,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

14446-76-5 |

|---|---|

分子式 |

C8H17N |

分子量 |

127.23 g/mol |

IUPAC名 |

(3R,5S)-1,3,5-trimethylpiperidine |

InChI |

InChI=1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3/t7-,8+ |

InChIキー |

IGJDIGJIINCEDE-OCAPTIKFSA-N |

SMILES |

CC1CC(CN(C1)C)C |

異性体SMILES |

C[C@@H]1C[C@@H](CN(C1)C)C |

正規SMILES |

CC1CC(CN(C1)C)C |

他のCAS番号 |

16544-52-8 27644-32-2 |

製品の起源 |

United States |

Synthetic Methodologies of 1,3,5 Trimethylpiperidine and Its Analogues

Classical Synthetic Pathways for Piperidine (B6355638) Derivatives

The foundational methods for constructing the piperidine skeleton have long been established in organic chemistry. These classical routes, including the reduction of pyridine (B92270) precursors, alkylation of the piperidine ring, and various cyclization strategies, provide the basis for synthesizing a wide array of piperidine derivatives, including 1,3,5-trimethylpiperidine.

Reduction of Substituted Pyridines

One of the most direct and widely utilized methods for the synthesis of piperidines is the reduction of the corresponding pyridine ring. nih.gov This transformation can be accomplished through several approaches, most notably catalytic hydrogenation and dissolving metal reductions.

Catalytic hydrogenation stands as a cornerstone in the synthesis of piperidines from pyridines. nih.gov This method typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the aromatic ring, often requiring elevated temperatures and pressures. nih.govwikipedia.org

A common precursor for the synthesis of this compound is 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine. patsnap.comgoogleapis.com The hydrogenation of 3,5-lutidine can yield 3,5-dimethylpiperidine (B146706), which can then be N-methylated to produce the target compound. google.com Various catalysts are employed for this purpose, with ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), demonstrating effectiveness. patsnap.com For instance, the hydrogenation of 1,3,5-trimethylpyridinium quaternary ammonium (B1175870) salt in the presence of a ruthenium on carbon catalyst yields this compound. patsnap.com

The conditions for catalytic hydrogenation can be demanding. However, advancements have led to the development of more efficient catalysts. For example, molybdenum disulfide is used as a catalyst in the industrial production of piperidine from pyridine. wikipedia.org Other research has explored the use of rhodium on carbon (Rh/C) for the complete hydrogenation of aromatic rings, including pyridines, under relatively mild conditions of 80°C and 5 atm of H2 pressure in water. organic-chemistry.org

The stereochemistry of the resulting piperidine is an important consideration, as the reduction of substituted pyridines can lead to cis and trans isomers. In the case of the hydrogenation of 1,3,5-trimethylpyridinium quaternary ammonium salt, a mixture of cis and trans isomers of this compound is obtained. patsnap.com The ratio of these isomers can be influenced by the reaction conditions and the catalyst used. google.com

| Precursor | Catalyst | Product | Isomer Ratio (cis:trans) | Reference |

| 1,3,5-trimethylpyridinium quaternary ammonium salt | Ruthenium on Carbon (Ru/C) | This compound | 77.6% : 21.6% | patsnap.com |

Dissolving metal reductions, most famously the Birch reduction, offer an alternative to catalytic hydrogenation for the reduction of aromatic systems. wikipedia.org The classical Birch reduction involves the use of an alkali metal, typically sodium, in liquid ammonia (B1221849) with a proton source like ethanol. wikipedia.orgwikipedia.org This method can reduce pyridine to piperidine. wikipedia.org

The Birch reduction is known for its ability to produce 1,4-cyclohexadienes from arenes, avoiding complete saturation to a cyclohexane (B81311) ring. wikipedia.orgorganic-chemistry.org However, modifications to the reaction conditions can lead to the full reduction of the pyridine ring. The Benkeser reduction, which uses lithium in low-molecular-weight alkylamines, is an example of a modified dissolving metal reduction that can fully hydrogenate aromatic rings. wikipedia.org

Recent advancements have focused on developing more practical and environmentally friendly Birch reduction protocols that avoid the use of liquid ammonia and cryogenic temperatures. nsf.govhokudai.ac.jpresearchgate.net These methods often employ alternative amine solvents or mechanochemical approaches. wikipedia.orghokudai.ac.jp For instance, a scalable Birch reduction using lithium and ethylenediamine (B42938) in tetrahydrofuran (B95107) has been reported. nsf.gov While these newer methods have been applied to a range of aromatic compounds, their specific application to the synthesis of this compound from a pyridine precursor is less documented in readily available literature.

Alkylation Reactions of Piperidine Scaffolds

The alkylation of a pre-existing piperidine ring is a fundamental and versatile strategy for the synthesis of more complex derivatives. researchgate.net To synthesize this compound, this approach would typically involve the N-methylation of 3,5-dimethylpiperidine.

The N-alkylation of piperidines can be achieved by reacting the secondary amine with an alkylating agent, such as an alkyl halide. researchgate.net For the synthesis of this compound, 3,5-dimethylpiperidine would be treated with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). researchgate.net The reaction is often carried out in the presence of a base to neutralize the acid that is formed during the reaction. researchgate.net

For example, the N-methylation of piperidines has been accomplished using methyl iodide in acetonitrile (B52724). researchgate.net The reaction can be performed at room temperature, and the slow addition of the alkyl halide is recommended to favor monoalkylation. researchgate.net Another approach involves using a base like potassium carbonate (K2CO3) in a solvent such as dry dimethylformamide (DMF). researchgate.net

The synthesis of 1,1,3,5-tetramethylpiperidin-1-ium chloride, a quaternary ammonium salt, is achieved through the alkylation of this compound. This highlights the reactivity of the nitrogen atom in the piperidine ring towards alkylating agents. Similarly, the synthesis of 1-allyl-2,6-diethyl-2,3,6-trimethylpiperidine involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine (B8665403) with allyl bromide. prepchem.com

| Piperidine Derivative | Alkylating Agent | Product | Reference |

| 3,5-dimethylpiperidine | Methylating Agent (e.g., Methyl Iodide) | This compound | google.com |

| Piperidine | Methyl Iodide | N-methylpiperidine | researchgate.net |

| This compound | Not specified | 1,1,3,5-tetramethylpiperidin-1-ium chloride | |

| 2,6-diethyl-2,3,6-trimethylpiperidine | Allyl Bromide | 1-allyl-2,6-diethyl-2,3,6-trimethylpiperidine | prepchem.com |

Cyclization Strategies

The formation of the piperidine ring through the cyclization of an acyclic precursor is a powerful and versatile approach in organic synthesis. nih.govsemanticscholar.org These strategies allow for the construction of the heterocyclic core with a high degree of control over the substitution pattern.

Various methods for intramolecular cyclization have been developed, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov One general strategy involves the intramolecular cyclization of α-sulfinyl carbanions onto a carbonyl group within the same molecule. semanticscholar.org This approach has been used to prepare a range of pyrrolidines and piperidines. semanticscholar.org

Another common cyclization strategy is the aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like aluminum chloride (AlCl3). organic-chemistry.org This method can produce trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Radical cyclizations also provide a route to piperidine derivatives. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to yield 2,4-disubstituted piperidines. organic-chemistry.org More recently, cobalt-catalyzed radical cyclizations of linear aldehydes have been developed for the synthesis of piperidines. nih.gov

Electrochemical methods have also been employed for the synthesis of piperidines through cyclization. Electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been demonstrated as an efficient method for preparing piperidine derivatives. nih.gov

While these cyclization strategies are general for the synthesis of substituted piperidines, their specific application to produce the 1,3,5-trimethyl substitution pattern would require a carefully designed acyclic precursor.

Contemporary and Advanced Synthetic Routes for this compound

Modern synthetic chemistry continues to evolve, offering more efficient, selective, and sustainable methods for the preparation of complex molecules. In the context of this compound, contemporary routes often build upon classical principles but employ more advanced reagents and catalytic systems.

One reported modern synthesis of this compound starts with 3,5-dimethylpyridine. nbinno.com The first step involves the reaction of 3,5-dimethylpyridine with formaldehyde (B43269) to generate a 1,3,5-trimethylpyridinium salt. This salt is then reduced using a reducing agent such as sodium borohydride (B1222165) to afford this compound. nbinno.com This two-step process provides a direct route to the target molecule.

Another advanced approach involves the synthesis of 1,3,5-trimethylpyridine quaternary ammonium salt from chloromethane (B1201357) and 3,5-dimethylpyridine. patsnap.com This quaternary salt is then subjected to hydrogenation, for example using a ruthenium on carbon catalyst, to yield this compound. patsnap.com This method highlights the use of quaternary pyridinium (B92312) salts as stable intermediates that can be efficiently reduced to the corresponding piperidines.

Furthermore, a patent describes a process where 3,5-dimethylpiperidine is methylated to form N-methyl-3,5-dimethylpiperidine (which is this compound). google.com This methylation can be part of a sequence that starts from the hydrogenation of 3,5-dimethylpyridine. google.com

The development of new catalytic systems is a hallmark of contemporary organic synthesis. For instance, metal-free catalytic hydrogenation using frustrated Lewis pairs has emerged as a powerful tool for the reduction of various unsaturated compounds, although its specific application to the synthesis of this compound is not explicitly detailed. researchgate.netbris.ac.uk

A recent innovation in the broader field of piperidine synthesis is a two-step strategy that utilizes enzymatic oxidation followed by radical cross-coupling. acs.org This method allows for the functionalization of piperidine rings at various positions, offering a versatile approach to complex substituted piperidines. acs.org While not a direct synthesis of this compound, this methodology represents the cutting edge of piperidine synthesis and could potentially be adapted for such targets.

| Starting Material | Key Reagents/Steps | Product | Reference |

| 3,5-dimethylpyridine | 1. Formaldehyde2. Sodium Borohydride | This compound | nbinno.com |

| 3,5-dimethylpyridine | 1. Chloromethane2. Hydrogenation (Ru/C catalyst) | This compound | patsnap.com |

| 3,5-dimethylpiperidine | Methylation | N-methyl-3,5-dimethylpiperidine | google.com |

Multi-component Reaction Architectures

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted piperidines from simple, readily available starting materials in a single, one-pot operation. These reactions are advantageous due to their operational simplicity, atom economy, and reduction of waste by eliminating the need to isolate intermediates.

Various catalysts have been successfully employed to facilitate the MCR-based synthesis of highly functionalized piperidines, typically involving the condensation of an aldehyde, an amine, and a β-ketoester. semanticscholar.orgnih.gov Research has demonstrated the efficacy of catalysts such as phosphotungstic acid (H₃PW₁₂O₄₀), which provides a simple, diastereoselective, and efficient route to these compounds. nih.gov The catalyst is often recoverable and reusable, adding to the green credentials of the method. nih.gov Similarly, sodium lauryl sulfate (SLS) has been used as a cheap, environmentally friendly, and recyclable catalyst for the same transformation in water, avoiding the use of organic solvents. semanticscholar.org Other catalysts like phenylboronic acid and cerium ammonium nitrate (B79036) have also been reported to effectively promote this transformation. semanticscholar.orgresearchgate.net

A biocatalytic approach using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been developed for the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, yielding clinically valuable piperidines in very good yields. rsc.org This protocol showcases the growing importance of enzymatic methods in constructing these heterocyclic systems. rsc.org

Table 1: Catalysts in Multi-component Synthesis of Substituted Piperidines

| Catalyst | Reactants | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Phosphotungstic Acid (H₃PW₁₂O₄₀) | Aromatic aldehydes, anilines, β-ketoesters | Not specified | Simple, diastereoselective, efficient, reusable catalyst. | nih.gov |

| Sodium Lauryl Sulfate (SLS) | Aromatic aldehydes, anilines, β-ketoesters | Water | Environmentally friendly, recyclable, mild conditions. | semanticscholar.org |

| Phenylboronic Acid | Aromatic aldehydes, substituted anilines, 1,3-dicarbonyl compounds | Acetonitrile | Efficient, one-pot, excellent yields. | researchgate.net |

Radical-Mediated Amine Cyclization Processes

Radical cyclization reactions offer a powerful method for the construction of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These processes typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

One notable approach involves the enantioselective δ-C–H cyanation of acyclic amines, mediated by a chiral copper catalyst. nih.gov This method utilizes a radical relay mechanism where an N-centered radical facilitates intramolecular hydrogen atom transfer (HAT), leading to the formation of enantioenriched δ-amino nitriles which are precursors to chiral piperidines. nih.gov Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has also been shown to be effective for producing various piperidines, although it can be accompanied by the formation of a linear alkene by-product. mdpi.comnih.gov

The intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, has been developed for the synthesis of polysubstituted alkylidene piperidines. mdpi.comnih.gov This reaction proceeds through a complex radical cascade involving successive cyclizations. mdpi.comnih.gov Furthermore, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgresearchgate.net Interestingly, the diastereoselectivity of this reaction was significantly enhanced by using tris(trimethylsilyl)silane (B43935) as the reducing agent instead of the more traditional tributyltin hydride. organic-chemistry.orgresearchgate.net

Metal-Catalyzed Synthetic Protocols

The use of transition metal catalysts has revolutionized the synthesis of substituted piperidines, enabling reactions with high selectivity and efficiency that were previously challenging. Gold and palladium catalysts, in particular, have been extensively studied and applied in this context.

Gold(I)-Catalyzed Intramolecular Cyclizations

Gold(I) catalysts have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack, facilitating a variety of intramolecular cyclization reactions to form piperidine rings. One such method is the intramolecular amination of allylic alcohols with alkylamines, catalyzed by a mixture of (1)AuCl [1 = P(t-Bu)₂o-biphenyl] and AgSbF₆. nih.govacs.org This protocol allows for the synthesis of substituted piperidine derivatives with excellent chirality transfer. nih.govacs.org

Gold catalysts are also effective in the cyclization of ε-N-protected propargylic esters to access piperidinyl enol esters and ketones under mild conditions. beilstein-journals.org Another strategy involves the gold-catalyzed intramolecular dearomatization/cyclization of β-naphthol derivatives bearing a terminal alkyne, which proceeds via a 6-exo-dig cyclization to yield spironaphthalenone products containing a piperidine moiety. mdpi.comsemanticscholar.org Furthermore, a modular and diastereoselective approach to piperidin-4-ols involves a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov

Palladium-Catalyzed Systems for Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to piperidine synthesis allows for the direct functionalization of the heterocyclic ring. Palladium-catalyzed C(sp³)–H arylation has become a prominent strategy for creating valuable 3-arylpiperidines. researchgate.net The selectivity for β-arylation over α-arylation can be controlled by the choice of ligand, with flexible biarylphosphines favoring the desired β-products. researchgate.net

In a different approach, a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, using a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with high enantioselectivity under mild conditions. nih.govorganic-chemistry.org Palladium catalysts also enable the remote C5-arylation of 1-Boc-3-aminopiperidine using a bidentate directing group, providing a direct and stereospecific route to cis-3,5-disubstituted piperidines. uantwerpen.be Mechanistic studies on the palladium-catalyzed C4 arylation of piperidines have revealed that while palladacycle formation is reversible, the turnover-limiting step is reductive elimination, and the choice of directing group can significantly accelerate the reaction rate. imperial.ac.ukfigshare.com

Table 2: Examples of Metal-Catalyzed Piperidine Synthesis

| Metal Catalyst System | Reaction Type | Substrate Type | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Gold(I)/AgSbF₆ | Intramolecular Amination | Allylic Alcohols | High yield and enantioselectivity for substituted piperidines. | nih.govacs.org |

| Gold(I) | Cyclization/Dearomatization | β-Naphthol with alkyne | Formation of spironaphthalenone piperidine derivatives. | mdpi.comsemanticscholar.org |

| Palladium(II)/Pyox ligand | Asymmetric Aminoacetoxylation | Unactivated Alkenes | Synthesis of chiral β-acetoxylated piperidines. | nih.govorganic-chemistry.org |

| Palladium(0)/Biarylphosphine | C(sp³)–H Arylation | N-Boc-piperidine | Ligand-controlled β-arylation. | researchgate.net |

Stereoselective Synthesis of this compound Isomers

While specific literature on the stereoselective synthesis of this compound isomers is sparse, general strategies for achieving high stereocontrol in piperidine synthesis are well-established and directly applicable. A key industrial synthesis of this compound involves the hydrogenation of 1,3,5-trimethylpyridinium quaternary ammonium salt using a ruthenium on carbon catalyst, which results in a mixture of cis (77.6%) and trans (21.6%) isomers, indicating some degree of stereoselectivity. patsnap.com

Achieving high stereoselectivity often relies on the use of chiral auxiliaries, chiral catalysts, or substrate control. For instance, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidones has been accomplished starting from 2-pyridone by employing an N-galactosyl chiral auxiliary. researchgate.net This auxiliary directs the nucleophilic addition of organometallic reagents with high regio- and stereoselectivity. researchgate.net Similarly, D-arabinopyranosylamine has been used as a chiral auxiliary in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be further transformed into variously substituted piperidines. cdnsciencepub.com

Catalytic asymmetric reactions represent another powerful tool. Asymmetric radical-mediated C-H cyanation provides access to enantioenriched piperidines from simple linear amines. nih.gov Furthermore, double reductive amination cascades using an η⁴-dienetricarbonyliron complex as a chiral auxiliary have been shown to exert complete control over the stereoselectivity of the piperidine ring formation, yielding a single diastereoisomeric product. rsc.org These established methodologies provide a clear framework for developing a targeted stereoselective synthesis of the specific isomers of this compound.

Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidines, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A prominent green approach is the development of one-pot syntheses that use environmentally benign catalysts and solvents. ajchem-a.com The use of water as a reaction medium for multi-component reactions, as seen with the SLS-catalyzed synthesis of piperidines, is a prime example. semanticscholar.org This avoids the use of volatile and often toxic organic solvents. semanticscholar.org The development of a one-pot process for N-substituted piperidones using carbonate bases also represents a green chemical process that offers high yield, excellent atom economy, and minimized waste streams compared to classical methods like the Dieckman cyclization. acs.org

Another green strategy involves the synthesis of piperidines from renewable, bio-based feedstocks. A novel one-pot approach has been reported for the sustainable synthesis of piperidine itself from bio-renewable tetrahydrofurfurylamine (B43090) (THFAM). rsc.org This process, which uses an efficient and stable Rh–ReOₓ/SiO₂ catalyst, proceeds via hydrogenolysis and subsequent intramolecular amination in water, offering a greener alternative to the traditional hydrogenation of fossil fuel-based pyridine. rsc.org The use of biocatalysts, such as immobilized lipases in MCRs, further underscores the shift towards more sustainable synthetic practices in piperidine chemistry. rsc.org

Utilization of Environmentally Benign Reagents and Conditions

Modern synthetic approaches for piperidine derivatives emphasize the use of greener solvents and reagents to minimize environmental impact. acs.orgnih.govfigshare.com A significant advancement is the use of water as a solvent in one-pot, multi-component reactions to create highly substituted piperidines. semanticscholar.org This method, catalyzed by sodium lauryl sulfate (SLS), offers a simple, efficient, and environmentally friendly alternative to traditional syntheses that often rely on volatile organic solvents. semanticscholar.org

Another green approach involves the use of multicomponent domino reactions in ethanol, a more benign solvent than many traditional alternatives. mobt3ath.com These reactions can be catalyzed by recyclable solid acid catalysts like p-toluenesulphonic acid (p-TSA), which simplifies product purification and reduces waste. mobt3ath.com The development of biodegradable ionic liquids also represents a move towards more sustainable chemical processes. rsc.org Such strategies, while demonstrated for various substituted piperidines, lay the groundwork for greener syntheses of this compound. For instance, the synthesis of highly functionalized piperidines has been achieved through a one-pot, three-component reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound, showcasing high atom economy and reaction mass efficiency. rsc.org

| Catalyst/Solvent System | Reaction Type | Key Green Advantage |

| Sodium Lauryl Sulfate (SLS) in Water | Multi-component condensation | Use of water as solvent; readily available, non-toxic catalyst. semanticscholar.org |

| p-Toluenesulphonic acid (p-TSA) in Ethanol | Multi-component domino reaction | Recyclable solid acid catalyst, use of a greener solvent. mobt3ath.com |

| L-proline nitrate | Multi-component reaction | Recyclable ionic liquid catalyst, high atom economy. rsc.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is central to the sustainable synthesis of piperidines. rsc.orgrsc.orgbohrium.comnih.gov Organocatalysis, in particular, has emerged as a powerful tool. L-proline nitrate, a recyclable room temperature ionic liquid, has been successfully used to catalyze the synthesis of highly functionalized piperidines through a multi-component reaction at ambient temperature. rsc.org This catalyst can be recycled up to five times without a significant loss in activity, demonstrating its sustainability. rsc.org Similarly, ascorbic acid has been employed as a green and biodegradable catalyst for preparing polysubstituted piperidines in ethanol. orgchemres.org

In addition to organocatalysts, metallic catalysts are being developed for sustainable piperidine production from biomass-derived resources. A novel one-pot approach utilizes a rhodium-rhenium oxide (Rh-ReOx) catalyst on a silica (B1680970) support to produce piperidine from bio-renewable tetrahydrofurfurylamine in water, achieving a high yield of 91.5%. rsc.org Another innovative catalyst is a surface single-atom alloy, Ru1CoNP/HAP, which facilitates the transformation of furfural, a biomass platform chemical, into piperidine under mild conditions with yields up to 93%. bohrium.comnih.gov These catalytic systems offer green and efficient pathways to the core piperidine structure, which can then be further elaborated to derivatives like this compound.

| Catalyst | Substrate | Key Feature |

| L-proline nitrate | Aldehydes, amines, 1,3-dicarbonyls | Recyclable ionic liquid, mild conditions. rsc.org |

| Ascorbic acid | Aromatic aldehydes, anilines, β-ketoesters | Biodegradable organocatalyst. orgchemres.org |

| Rh-ReOx/SiO2 | Tetrahydrofurfurylamine (bio-renewable) | High efficiency and stability in water. rsc.org |

| Ru1CoNP/HAP | Furfural (bio-renewable) | High yield under mild conditions. bohrium.comnih.gov |

Synthesis of this compound Derivatives and Analogues

Once the piperidine ring is formed, it can be further modified to produce a wide range of derivatives with specific properties and applications.

Functionalization of the Piperidine Ring System

The functionalization of the piperidine ring allows for the introduction of various chemical groups, tailoring the molecule for specific purposes. The nitrogen atom in the piperidine ring can undergo reactions like alkylation and acylation. cymitquimica.com For piperidine systems with existing functional groups, such as the ketone in 1,3,5-trimethylpiperidin-4-one, a variety of transformations are possible. The ketone can be reduced to a secondary alcohol using catalytic hydrogenation or can undergo nucleophilic substitution to form hydrazones and semicarbazones. vulcanchem.com

More complex strategies for functionalization include intramolecular cyclization reactions. For example, the intramolecular aza-Michael addition is a method used to construct piperidine rings, where the stereochemical outcome can be controlled. ntu.edu.sg Palladium-catalyzed reactions, such as the tandem Heck/intramolecular allylic amination, have been used to create chiral piperidine derivatives. d-nb.info Furthermore, directed ortho-lithiation using lithium tetramethylpiperidine (B8510282) (LiTMP) has been employed for the selective functionalization of pyridine rings, which are precursors to piperidines. mdpi.com Such methods highlight the chemical versatility of the piperidine scaffold for creating complex molecular architectures.

Preparation of Hindered Amine Derivatives (e.g., Tetramethylpiperidine Analogues)

This compound is a member of the sterically hindered amine family. A significant area of research is the synthesis of other hindered amine derivatives, particularly those based on the 2,2,6,6-tetramethylpiperidine (B32323) structure, which are widely used as Hindered Amine Light Stabilizers (HALS). kyoto-u.ac.jp The synthesis of these derivatives often starts from 2,2,6,6-tetramethyl-4-piperidinone. kyoto-u.ac.jp This starting material can be chemically modified or reduced to 2,2,6,6-tetramethyl-4-piperidinol (B29938) or -piperidinamine, which then serve as platforms for building more complex HALS molecules through reactions like esterification or nucleophilic substitution. kyoto-u.ac.jp

For example, new HALS monomers have been synthesized by reacting 4-amino- or 4-hydroxy-tetramethylpiperidine derivatives with 2-methylacryloyl isocyanate. tandfonline.com Another approach involves creating multifunctional stabilizers by combining the tetramethylpiperidine moiety with other functional units, such as 1,3,5-triazines, through nucleophilic substitution reactions. researchgate.net These synthetic strategies allow for the creation of HALS with high molecular weight, which reduces their volatility and extractability when incorporated into polymers. tandfonline.com

| Starting Material | Reagent | Product Type |

| 2,2,6,6-Tetramethyl-4-piperidinone | Reducing agents, Ammonia/Amines | 4-hydroxy or 4-amino derivatives for further functionalization. kyoto-u.ac.jp |

| 4-amino/hydroxy-tetramethylpiperidine derivatives | 2-Methylacryloyl isocyanate | Functional monomers for polymeric HALS. tandfonline.com |

| Cyanuric chloride, tetramethylpiperidine derivatives | Allylamine, 2-(2-hydroxyphenyl)-1,2,3-benzotriazole | Multifunctional HALS with combined properties. researchgate.net |

Synthesis of Polymeric Piperidine-Containing Structures

Incorporating piperidine moieties into polymer chains is a key strategy for creating materials with enhanced stability and specific functionalities. tandfonline.comredalyc.org This can be achieved by synthesizing monomers containing a piperidine group and subsequently polymerizing them. tandfonline.comresearchcommons.org

Several polymerization techniques have been employed. Radical polymerization is a common method, used for the homopolymerization and copolymerization of functional monomers containing hindered piperidine groups. tandfonline.comresearchcommons.org For example, new methacryloyl urea (B33335) and carbamate (B1207046) monomers with tetramethylpiperidine groups have been synthesized and polymerized using AIBN as an initiator. tandfonline.com Another study detailed the radical polymerization of N,N-diallylpiperidine bromide, which undergoes a specific cyclolinear polymerization to yield high molecular weight polymers. e3s-conferences.org

Living anionic polymerization has also been successfully applied to monomers like 4-vinylbenzyl piperidine, allowing for the synthesis of piperidine-containing polymers with controlled molecular weights and narrow polydispersities, as well as block copolymers. rsc.org Furthermore, copolymerization of piperidine-functionalized monomers with commodity monomers like ethylene (B1197577) or propylene (B89431) has been achieved using metallocene catalysts, directly incorporating the stabilizing HALS unit into the polyolefin backbone. researchgate.net

| Monomer | Polymerization Method | Resulting Polymer Structure |

| Methacryloyl ureas/carbamates with tetramethylpiperidine | Free radical polymerization | Homopolymers and copolymers with styrene. tandfonline.com |

| 1-Chloro-3-piperidine-2-propyl methacrylate | Radical polymerization | Homopolymer. researchcommons.orgresearchcommons.org |

| 4-Vinylbenzyl piperidine | Living anionic polymerization | Homopolymers and block copolymers with styrene. rsc.org |

| N,N-Diallylpiperidine bromide | Radical cyclolinear polymerization | High molecular weight polymers with five- and six-membered rings. e3s-conferences.org |

| 1-(but-3-enyl)-2,2,6,6-tetramethylpiperidine | Metallocene-catalyzed copolymerization | Copolymers with ethylene or propylene. researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 1,3,5 Trimethylpiperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 1,3,5-trimethylpiperidine. The molecule's structure, featuring a piperidine (B6355638) ring with methyl groups at the nitrogen (N1), C3, and C5 positions, gives rise to a distinct set of signals in various NMR experiments. nih.gov The presence of stereoisomers, namely cis and trans diastereomers, can also be investigated using NMR, as the different spatial orientations of the methyl groups lead to unique chemical shifts and coupling patterns. nist.gov

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum for this compound displays signals corresponding to the different proton environments. rsc.org Key features include signals for the methyl protons (N-CH₃ and C-CH₃) and the protons on the piperidine ring (CH and CH₂ groups). The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

A representative ¹H NMR spectrum of this compound would show distinct signals for the axial and equatorial protons on the piperidine ring and for the three methyl groups. rsc.org The exact chemical shifts can vary slightly depending on the solvent and the specific diastereomer (cis or trans) being analyzed.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.20 | Singlet | 3H | N-CH₃ |

| ~1.9 - 2.8 | Multiplet | 6H | Ring CH₂ and CH Protons |

Note: Data is illustrative and derived from typical values for substituted piperidines. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. rsc.org This technique is particularly useful for confirming the number of different carbon environments and identifying the types of carbon atoms (e.g., CH₃, CH₂, CH).

The spectrum for this compound is expected to show signals for the two carbons of the C3 and C5 methyl groups, the N-methyl carbon, and the carbons of the piperidine ring (C2/C6, C3/C5, and C4). nih.govlew.ro The chemical shifts provide evidence for the structure, with carbons attached to the nitrogen atom typically appearing at a lower field (higher ppm value).

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~60.5 | C2, C6 |

| ~42.5 | N-CH₃ |

| ~32.0 | C3, C5 |

| ~45.0 | C4 |

Note: Data is illustrative and based on published values for substituted piperidines. rsc.orglew.ro Actual values may vary.

To resolve spectral overlap and definitively assign proton and carbon signals, 2D NMR techniques are employed. These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule. nih.gov

HSQC is a 2D NMR experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com An HSQC spectrum of this compound would display cross-peaks connecting the ¹H signals with their corresponding ¹³C signals. This technique is invaluable for unambiguously assigning which protons are bonded to which carbons. For instance, it would show a correlation between the proton signal around 0.85 ppm and the carbon signal around 19.5 ppm, confirming this as a CH₃ group. mdpi.comnih.gov

HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. mdpi.comresearchgate.net This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

A cross-peak between the N-methyl protons (~2.20 ppm) and the C2/C6 carbons (~60.5 ppm), confirming the location of the N-methyl group.

Correlations between the C3/C5 methyl protons (~0.85 ppm) and the C3/C5 carbons (~32.0 ppm), C2/C6 carbons (~60.5 ppm), and the C4 carbon (~45.0 ppm). These correlations establish the connectivity of the methyl groups to the piperidine ring. mdpi.comresearchgate.net

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By running specific DEPT experiments (e.g., DEPT-90 and DEPT-135), one can selectively observe signals for different carbon types.

A DEPT-90 spectrum would only show signals for CH groups, corresponding to C3 and C5 in the this compound ring.

A DEPT-135 spectrum displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would allow for the clear identification of the C4 (CH₂) and C2/C6 (CH₂) carbons as negative signals, while the CH and CH₃ carbons would appear as positive signals. mdpi.com This information complements the ¹³C and HSQC data for a complete structural assignment.

Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing definitive information on its molecular weight and fragmentation patterns. The compound has a molecular formula of C8H17N and a molecular weight of approximately 127.23 g/mol . nih.govontosight.ai

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass analysis for individual components. It is highly effective for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. lcms.cz The separated this compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). lcms.cz

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]+) confirms the molecular weight of the compound. For this compound, this peak would be observed at a mass-to-charge ratio (m/z) of 127. nih.gov The fragmentation pattern provides further structural confirmation. Studies have documented the acquisition of GC-MS spectra for this compound, which are used to verify its identity in reaction mixtures or as a standalone product. rsc.org

Table 1: Typical GC-MS Parameters for Piperidine Derivative Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | Agilent DB-5Q* or similar (e.g., HP-5MS) |

| Inlet Mode | Splitless |

| Carrier Gas | Helium |

| MS System | Agilent 7250 GC/Q-TOF or similar |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

Note: This table represents typical parameters and may be adjusted based on the specific analytical needs. lcms.czorgsyn.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by analyzing the fragmentation of a pre-selected ion. mdpi.com In an MS/MS experiment on this compound, the molecular ion (m/z 127) would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. uni-oldenburg.de These product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pathways are predictable based on the structure of this compound. Key fragmentation events would likely include:

Loss of a methyl group (CH3•): This would result in a fragment ion at m/z 112.

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, a common pathway for amines, leading to the formation of stable iminium ions.

Ring cleavage: Fragmentation of the piperidine ring itself.

By analyzing the masses of the product ions, the connectivity of the atoms in the original molecule can be pieced together, confirming the presence and location of the three methyl groups. mdpi.com This technique is particularly valuable for distinguishing between isomers, as different isomers will often produce unique fragmentation patterns. While specific MS/MS studies on this compound are not extensively detailed in the literature, the principles are widely applied in the structural analysis of piperidine derivatives and other organic molecules. acs.orgontosight.ai

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation to mass analysis. This technique separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. umons.ac.beresearchgate.net The time it takes for an ion to traverse the mobility cell is its drift time, which is related to its rotationally averaged collision cross-section (CCS). umons.ac.be

For this compound, IMS-MS would be exceptionally useful for:

Separating Stereoisomers: The compound exists as cis and trans isomers, which have different three-dimensional shapes. nih.govnist.gov These isomers can be separated by ion mobility, as their different shapes will lead to different drift times, even though they have the same mass.

Conformational Analysis: Piperidine rings can exist in different conformations, such as chair and boat forms. researchgate.net IMS-MS can provide insights into the gas-phase conformations of the this compound ion, helping to build a more complete structural picture. nih.gov

The combination of ion mobility separation with high-resolution mass spectrometry provides a powerful tool for unambiguous identification and detailed structural characterization, especially in complex mixtures. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rsc.org To perform this analysis on this compound, a suitable single crystal of the compound or a derivative must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed.

This analysis yields a detailed model of the crystal structure, providing precise data on:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: These define the conformation of the piperidine ring and the orientation of the methyl substituents.

Intermolecular Interactions: How the molecules are packed together in the crystal lattice.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-1,3,5-Trimethylpiperidine |

| trans-1,3,5-Trimethylpiperidine |

| 1,3,5-trimethyl-N-4-hydroxycytosine |

| 2,2,6,6-tetramethylpiperidine (B32323) (TMP) |

Conformational Analysis and Stereochemistry of 1,3,5 Trimethylpiperidine

Chair-Boat Conformational Equilibria in Substituted Piperidines

The six-membered piperidine (B6355638) ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents can lead to a dynamic equilibrium involving other, higher-energy conformations, most notably the boat and twist-boat forms. acs.orgias.ac.in In most unsubstituted and lightly substituted piperidines, the chair conformation is significantly more stable. ias.ac.in

Stereochemical Influence of Alkyl Substituents on Ring Conformation

The stereochemical outcome of reactions and the conformational preferences of the piperidine ring are intricately linked to the nature and position of its substituents. google.com Alkyl groups, such as the methyl groups in 1,3,5-trimethylpiperidine, play a crucial role in dictating the most stable three-dimensional arrangement of the ring.

Equatorial and Axial Preferences of Methyl Groups

In a piperidine ring, substituents on the carbon atoms can occupy either an equatorial or an axial position. Generally, due to steric hindrance, larger substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or the nitrogen's lone pair. stackexchange.com For a methyl group on a piperidine ring, the equatorial orientation is typically favored over the axial one. nih.gov

The N-methyl group in piperidine derivatives also has a conformational preference. In N-methylpiperidine, the lone pair on the nitrogen atom tends to occupy the axial position, which consequently places the N-methyl group in the equatorial position. stackexchange.com This preference is attributed to the repulsive 1,3-synaxial interaction between an axial methyl group and the axial hydrogens on C3 and C5. stackexchange.com

Interplay of Steric and Electronic Effects

The conformational preferences in substituted piperidines are not solely governed by steric hindrance. Electronic effects, such as hyperconjugation and dipole-dipole interactions, can also play a significant role. d-nb.infoscbt.com For example, the presence of electron-withdrawing groups on the nitrogen atom can alter the geometry and conformational equilibrium of the ring. ias.ac.in

In the case of this compound, the primary determinant of its conformation is the minimization of steric strain. The methyl groups at C3 and C5 will strongly favor equatorial positions to avoid destabilizing 1,3-diaxial interactions. The N-methyl group will also preferentially adopt an equatorial orientation. stackexchange.com

Analysis of Isomerism (cis-/trans-1,3,5-Trimethylpiperidine)

This compound can exist as two diastereomers: cis-1,3,5-trimethylpiperidine and trans-1,3,5-trimethylpiperidine. nist.govchemeo.com This isomerism arises from the relative stereochemistry of the methyl groups at the C3 and C5 positions.

In the cis isomer, the methyl groups at C3 and C5 are on the same side of the piperidine ring. In the most stable chair conformation, this would lead to one methyl group being in an axial position and the other in an equatorial position, or a conformation where both are equatorial in a boat-like structure. However, the all-equatorial conformation in a chair form is generally the most stable. Therefore, in the most stable chair conformation of cis-1,3,5-trimethylpiperidine, the N-methyl group and one of the C-methyl groups would likely be equatorial, while the other C-methyl group would be forced into an axial position, leading to significant steric strain.

In the trans isomer, the methyl groups at C3 and C5 are on opposite sides of the ring. This arrangement allows for a chair conformation where both the C3 and C5 methyl groups, as well as the N-methyl group, can simultaneously occupy the sterically favored equatorial positions. This all-equatorial conformation minimizes steric interactions, making the trans isomer significantly more stable than the cis isomer.

Computational Chemistry in Conformational Studies

Computational chemistry has become an indispensable tool for investigating the conformational landscapes of molecules like this compound. researchgate.net These methods allow for the calculation of the relative energies of different conformers and the barriers to their interconversion.

Force-Field Calculations (e.g., MM2)

Force-field calculations, such as those using the MM2 (Molecular Mechanics 2) force field, are a common and effective method for studying the conformations of organic molecules. encyclopedia.pubwikipedia.org The MM2 method was specifically developed for the conformational analysis of hydrocarbons and other small organic molecules and is designed to accurately reproduce their equilibrium covalent geometries. encyclopedia.pubwikipedia.org

In the context of this compound, MM2 calculations can be used to:

Determine the geometries and relative energies of the various possible chair and boat conformations for both the cis and trans isomers.

Quantify the steric strain associated with axial versus equatorial methyl groups.

Predict the most stable conformation for each isomer and the energy difference between them.

Studies have shown that force fields like MMFF94, which is an evolution of the MM2 force field, can provide results for conformational energies that are in good agreement with experimental and high-level ab initio data. researchgate.net While MM2 itself has some known limitations, it remains a valuable tool for gaining qualitative and semi-quantitative insights into the conformational preferences of substituted piperidines. acs.orgacs.org

Semiempirical Molecular Orbital Theory

Semiempirical molecular orbital (MO) methods provide a computationally efficient means to investigate the conformational landscape of molecules like this compound. These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), simplify the complex calculations of ab initio methods by using parameters derived from experimental data. wustl.edusci-hub.ru They are particularly useful for performing initial conformational searches and for studying large molecules where more computationally expensive methods would be prohibitive.

In the study of substituted piperidines, semiempirical methods have been effectively used to predict preferred conformations. For instance, AM1 calculations have been employed to investigate crowded N-acyl and N-nitroso piperidines, where significant steric strain can lead to the adoption of non-chair forms like twist-boat conformations. researchgate.netresearchgate.net These studies have shown that semiempirical calculations can reasonably predict the presence of a single dominant conformer in equilibrium. researchgate.net For N,O-diacetylpiperidin-4-one oximes, AM1 calculations suggested a preference for the twist-boat conformation, a finding that was consistent with NMR spectroscopy and X-ray crystallography data. researchgate.net

For this compound, a semiempirical approach would involve calculating the heats of formation for all possible stereoisomers and their respective stable conformers (e.g., diequatorial-chair, diaxial-chair, twist-boat). The conformer with the lowest calculated heat of formation is predicted to be the most stable. While specific calculations for this compound are not detailed in the available literature, a representative analysis would yield data similar to that presented in the illustrative table below. The relative energies would determine the equilibrium population of each conformer.

Interactive Table 1: Illustrative Semiempirical (AM1) Conformational Analysis of cis-1,3,5-Trimethylpiperidine This table presents hypothetical, yet representative, values for the chair conformers of the cis isomer to illustrate the output of semiempirical calculations. The diequatorial conformer is expected to be the most stable due to minimized steric strain.

| Conformer | Methyl Group Orientations (C1, C3, C5) | Calculated Heat of Formation (kcal/mol) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| Chair 1 | Equatorial, Equatorial, Equatorial | -45.0 | 0.0 |

| Chair 2 | Axial, Equatorial, Equatorial | -41.2 | 3.8 |

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) offers a higher level of accuracy than semiempirical methods for calculating the electronic structure and relative energies of molecular conformations. researchgate.net DFT methods, such as the popular B3LYP functional, model electron correlation more explicitly, providing more reliable predictions of conformational energies and geometries. researchgate.net

DFT calculations have been widely applied to study the stereochemistry of piperidine derivatives. For example, in a study of N-acylpiperidines, DFT calculations at the M06-2X/6-311G(d,p) level were used to determine the energy difference between conformers. nih.govacs.org These calculations showed that for 1,2-dimethylpiperidine, the conformer with an equatorial 2-methyl group is favored by 1.8 kcal/mol over the one with an axial methyl group. nih.gov This energy difference arises from the steric strain, known as a 1,3-diaxial interaction, between an axial substituent and the axial hydrogens on the same side of the ring.

When applied to this compound, DFT would be used to optimize the geometry of various isomers and conformers and to calculate their relative energies. The primary isomers are the cis (where the C3 and C5 methyl groups are on the same side of the ring) and trans (where they are on opposite sides) isomers. For the cis isomer, the most stable conformation is the all-equatorial chair. A conformation with two axial methyl groups would be significantly destabilized by two 1,3-diaxial interactions. For the trans isomer, one methyl group must be axial while the other is equatorial in a chair conformation, leading to inherent steric strain.

DFT calculations on closely related molecules, such as 3,5-dimethylpiperidine (B146706), have been performed to corroborate experimental data. scispace.com The results from such studies allow for the quantification of the energetic penalty associated with axial substituents, which is crucial for predicting the conformational equilibrium.

Interactive Table 2: Predicted Relative Energies of this compound Isomers and Conformers based on DFT Data from Analogous Compounds The relative energies are estimated based on known energetic penalties for axial methyl groups on piperidine and cyclohexane rings from experimental and DFT studies on analogous molecules. nih.gov

| Isomer | Conformer | Methyl Group Orientations (C1, C3, C5) | Predicted Relative Energy (kcal/mol) | Stability Rank |

| cis | Chair | eq, eq, eq | 0.0 | Most Stable |

| trans | Chair | eq, eq, ax | ~1.8 - 2.1 | Less Stable |

| cis | Chair | eq, ax, ax | ~3.6 - 4.2 | Least Stable |

The all-equatorial cis isomer is predicted to be the ground state conformation. The trans isomer, forced to have one axial methyl group at either C3 or C5, would be higher in energy. The diaxial cis conformer would be the least stable due to the severe steric clash of two 1,3-diaxial interactions.

Reaction Mechanisms and Reactivity of 1,3,5 Trimethylpiperidine

Fundamental Organic Reactions Involving Tertiary Amines

As a trisubstituted piperidine (B6355638), 1,3,5-trimethylpiperidine exhibits reactivity characteristic of a tertiary amine. The presence of a lone pair of electrons on the nitrogen atom dictates its fundamental chemical behavior, primarily as a nucleophile and a base. Key reactions include quaternization, N-oxidation, and acid-base reactions.

Quaternization: Tertiary amines readily react with alkyl halides to form quaternary ammonium (B1175870) salts. openstax.org This SN2 reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. For this compound, this reaction proceeds cleanly, as there are no N-H protons to allow for competing alkylations that often lead to product mixtures with primary and secondary amines. openstax.orglibretexts.org The reaction with an alkyl halide, such as methyl iodide, results in the formation of a 1,1,3,5-tetramethylpiperidinium salt. cdnsciencepub.comnih.gov The process is generally efficient, and the resulting quaternary ammonium compounds are stable salts. google.com

N-Oxidation: The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), peroxyacids, or other specialized reagents like those based on ruthenium. nih.govias.ac.in The reaction involves the donation of the nitrogen's lone pair to an electrophilic oxygen atom. Hydrogen peroxide is a common and environmentally benign choice, often used in the presence of catalysts to improve efficiency. nih.govresearchgate.net More basic amines tend to be more readily oxidized by electrophilic oxidants. nih.gov The resulting N-oxides are polar compounds with distinct chemical properties from the parent amine.

Basicity: The nitrogen lone pair imparts basic properties to this compound, allowing it to act as a proton acceptor. It can react with acids to form piperidinium (B107235) salts. While it is a base, its utility in base-catalyzed reactions can be influenced by the steric hindrance provided by the three methyl groups, which may affect its ability to access acidic protons in bulky substrates. It can, however, be used to neutralize acids produced in a reaction. libretexts.org For example, in reactions catalyzed by piperidine, the formation of an iminium ion is a key step, highlighting the role of the amine in facilitating reactions through acid-base chemistry. acs.org

Mechanistic Studies of Substitution and Addition Reactions

The mechanisms of reactions involving this compound are heavily influenced by the stereochemistry and conformational dynamics of the piperidine ring. The rapid interconversion of ring conformers and nitrogen inversion play a crucial role in determining reaction outcomes.

Mechanistic understanding of substitution at the nitrogen, such as quaternization, involves considering the approach of the electrophile. For piperidines, alkylation can occur from either an axial or equatorial direction. The product distribution is often governed by a combination of steric and stereoelectronic factors. Studies on related N-methylpiperidines show that the transition state's stability, rather than the ground-state conformational equilibrium, dictates the major product, a concept explained by the Curtin-Hammett principle. en-academic.comwikipedia.orgias.ac.in This principle states that for reactants that interconvert rapidly, the product ratio depends on the free energy difference of the transition states leading to each product. en-academic.comnumberanalytics.com In the oxidation of N-methylpiperidine, where nitrogen inversion is much faster than the oxidation rate, the major product arises from the more stable equatorial conformer. en-academic.comwikipedia.orguou.ac.in

Addition reactions involving the piperidine ring itself are less common unless the ring is first activated, for instance, by forming an enamine or iminium ion. Mechanistic studies on piperidine-catalyzed Knoevenagel condensations show that the reaction can proceed through an iminium ion intermediate. acs.org The piperidine reacts with a carbonyl compound to form the iminium ion, which is then attacked by a nucleophile. acs.org The final step is the elimination and regeneration of the amine catalyst. acs.org For substituted piperidines like this compound, the steric environment created by the methyl groups would influence the rate of formation and reactivity of such intermediates.

Role of Nitrogen Lone Pair in Reactivity and Electronic Structure

The lone pair of electrons on the nitrogen atom is central to the reactivity and electronic structure of this compound. Its orientation and availability determine the molecule's nucleophilicity, basicity, and its ability to engage in more subtle electronic interactions.

The electron-donating ability of the lone pair can be quantified using Molecular Electrostatic Potential (MESP) analysis. The MESP minimum (Vmin) associated with the lone pair region is a reliable indicator of its electron-rich character and σ-donating power. nih.govresearchgate.net A more negative Vmin correlates with higher nucleophilicity and a greater ability to participate in non-covalent interactions, such as lone pair-π interactions. researchgate.net The steric hindrance from the methyl groups in this compound can modulate the accessibility of this lone pair to external reagents.

Computational studies on piperidone systems show that through-bond interactions between the nitrogen lone pair donor and a carbonyl acceptor are more significant when the N-substituent is axial, allowing for better orbital overlap. psu.edu This highlights how the lone pair's electronic delocalization is intimately linked to the molecule's three-dimensional structure.

Regioselectivity and Stereoselectivity in Reactions

The presence of methyl groups at the 1, 3, and 5 positions of the piperidine ring introduces significant steric and stereoelectronic factors that control the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: In reactions involving the functionalization of the piperidine ring itself (C-H functionalization), the existing substituents direct the position of attack. For many C-H functionalization reactions on N-protected piperidines, catalysts can differentiate between the C2, C3, and C4 positions. d-nb.infonih.gov The directing effect is often controlled by the choice of catalyst and the nature of the nitrogen protecting group. d-nb.infonih.gov For instance, photocatalytic oxidation of substituted N-Boc-piperidines can lead to dehydrogenation selectively at the less substituted α,β-site. chemrxiv.org While specific studies on this compound are limited, the principles derived from other substituted piperidines suggest that functionalization would likely occur at positions less sterically encumbered by the existing methyl groups.

Stereoselectivity: The stereochemical outcome of reactions is profoundly influenced by the conformation of the piperidine ring and the steric bulk of its substituents. Allylic strain, a type of steric strain involving substituents on an alkene and an adjacent allylic atom, is a key controlling factor in many stereoselective transformations of piperidine derivatives. acs.orgresearchgate.netwikipedia.org For example, in N-acylpiperidines, a pseudoallylic strain can force a substituent at the C2 position into an axial orientation to minimize steric repulsion, thereby dictating the stereochemical environment for subsequent reactions. nih.govacs.org

In reactions at the nitrogen center, such as quaternization, the approach of the electrophile is directed by the existing ring substituents. Studies on the quaternization of substituted N-methylpiperidines have shown that the ratio of axial to equatorial attack is sensitive to the steric hindrance posed by substituents on the ring and the nature of the solvent. cdnsciencepub.com For this compound, which exists as cis and trans diastereomers, the relative orientation of the 3- and 5-methyl groups would create distinct steric environments, leading to different stereochemical outcomes upon reaction at the nitrogen or on the ring itself.

Computational Chemistry and Theoretical Studies on 1,3,5 Trimethylpiperidine

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to model molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure through the electron density, offering a balance of accuracy and computational cost. researchgate.netbohrium.com These techniques are instrumental in characterizing the properties of 1,3,5-trimethylpiperidine.

Electronic Structure Characterization

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, DFT and ab initio calculations can determine key electronic features. researchgate.net This involves calculating the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com

Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) surfaces. The ESP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom's lone pair would be an area of high negative potential, indicating its basicity and nucleophilicity. bohrium.com While specific studies exclusively on this compound are not widespread, the principles are well-established through research on related piperidine (B6355638) derivatives. researchgate.netjyu.fibohrium.com

Table 1: Representative Electronic Properties Calculable for this compound

| Calculated Property | Description | Theoretical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

This table is illustrative of the types of data generated from DFT calculations.

Energetic Analysis of Conformers and Isomers

This compound exists as cis and trans stereoisomers, each with multiple possible conformations due to the flexibility of the piperidine ring and the orientation of the methyl groups. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net In this chair form, the three methyl substituents can occupy either axial or equatorial positions.

Table 2: Hypothetical Relative Energies of cis-1,3,5-Trimethylpiperidine Conformers

| Conformer (C3, C5, N-Me positions) | Assumed Conformation | Calculated Relative Energy (kcal/mol) | Population at 298 K (%) |

| tri-equatorial | Chair | 0.00 | >99 |

| di-equatorial, mono-axial (C3-ax) | Chair | ~2.0 | <1 |

| di-equatorial, mono-axial (N-ax) | Chair | ~2.5 | <1 |

| tri-axial | Chair | >5.0 | <<1 |

Note: This table presents hypothetical data based on established principles of conformational analysis in substituted piperidines. The tri-equatorial conformer is predicted to be the most stable.

Transition State Modeling for Reaction Pathways

Computational chemistry is a powerful tool for modeling the transition states of chemical reactions and conformational changes. sid.ir For this compound, two key dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion: This is the process where one chair conformation converts to another. DFT calculations can model the high-energy transition state (often a half-chair or twist-boat form) and determine the activation energy barrier for this process.

Nitrogen Inversion: The nitrogen atom in piperidine rapidly inverts its pyramidal geometry through a planar transition state. researchgate.netijcce.ac.ir The presence of the N-methyl group and other ring substituents influences the barrier to this inversion. Calculations on substituted piperidines show that the energy barrier for nitrogen inversion is a critical parameter that can be accurately computed. researchgate.net

These calculations are also vital for understanding reaction mechanisms. For instance, in the protonation of this compound, the accessibility of the nitrogen lone pair is conformation-dependent. The Curtin-Hammett principle can be applied where the rate of nitrogen inversion is much slower than the rate of protonation, meaning the product distribution is controlled by the difference in transition state energies rather than the ground-state populations of the conformers. Modeling these transition states provides insight into the kinetic and thermodynamic factors governing the reaction.

Molecular Dynamics Simulations for Conformational Fluxionality

While DFT and ab initio methods are excellent for calculating static properties and energy barriers, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior and conformational flexibility of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements over time, from femtoseconds to milliseconds. researchgate.net

For this compound, an MD simulation would reveal the dynamic interplay of ring and nitrogen inversions and the rotation of the methyl groups. researchgate.netnih.gov By simulating the molecule in a solvent box (e.g., water), one can observe how intermolecular interactions influence its conformational landscape. researchgate.net Key outputs from MD simulations include trajectories of atomic positions, root-mean-square deviation (RMSD) to assess structural stability, and the analysis of conformational transitions over time. researchgate.net Such simulations are crucial for understanding how the molecule explores its potential energy surface and the timescales of different dynamic events, which is information that is complementary to the static picture provided by DFT. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity. imist.maresearchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical properties of the molecule. researchgate.net While QSAR is often used to predict biological activity, its framework is purely theoretical and based on molecular properties.

For this compound, a QSAR model would begin with the calculation of a wide array of descriptors. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe molecular branching and shape based on the 2D graph of the molecule.

Quantum-Chemical Descriptors: Properties derived from electronic structure calculations (DFT/ab initio), such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP) and molar refractivity. imist.ma

Once calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build an equation that relates a selection of these descriptors to an observed activity. imist.matandfonline.com The resulting model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.gov The theoretical framework of QSAR provides a powerful tool for systematically exploring chemical space without the need for exhaustive synthesis and testing.

Table 3: Examples of QSAR Descriptors Calculable for this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Physicochemical | LogP (Octanol-Water) | Hydrophobicity/Lipophilicity. |

| Electronic (from DFT) | Dipole Moment | Polarity and charge distribution. |

| Electronic (from DFT) | HOMO Energy | Electron-donating ability. |

| Steric | Molar Volume | Overall size and volume of the molecule. |

Advanced Analytical Methodologies for 1,3,5 Trimethylpiperidine Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of chemical compounds. For a molecule like 1,3,5-trimethylpiperidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase. It is particularly useful for non-volatile or thermally labile compounds. researchgate.net While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for amine analysis can be applied. The separation of piperidine (B6355638) alkaloids, a class of compounds to which this compound belongs, is often challenging due to their structural similarities. nih.gov However, HPLC has been successfully used to resolve these complex mixtures. nih.gov

For tertiary amines like this compound, which may lack a strong chromophore for UV detection, derivatization might be necessary to enhance detection sensitivity. sci-hub.se Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. The choice of stationary phase is critical; reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. lcms.cz In some cases, specialized columns designed for amine analysis may provide better separation.

A study on the analysis of piperine (B192125) metabolites, which also contain a piperidine ring, utilized HPLC for detection in biological samples like rat urine and plasma. nih.gov This highlights the applicability of HPLC in complex matrices.

Gas Chromatography (GC)

Gas Chromatography is a highly effective method for the analysis of volatile compounds like this compound, which has a boiling point of approximately 153-154°C. ontosight.ai In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice of the capillary column is crucial for achieving good separation. A common choice for amine analysis is a mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane.

A headspace GC (HS-GC) method has been shown to be effective for the quantification of volatile amines in pharmaceuticals. rsc.org This technique is advantageous as it minimizes matrix effects by only introducing the volatile components of the sample into the GC system. rsc.org To improve the detectability and accuracy of amine analysis, especially in acidic matrices, additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to reduce interactions between the analytes and the GC system components. rsc.org

The following table outlines typical GC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds. cmbr-journal.com

| Parameter | Value |

| Column | HP-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 230°C |

| Oven Temperature Program | Initial 60°C, ramp at 10°C/min to 280°C |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

GC-MS Integration for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and purity assessment of volatile compounds. Following separation by GC, the eluted components are introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. The fragmentation pattern of a molecule in the mass spectrometer is often unique and serves as a "fingerprint" for identification.

For this compound, GC-MS analysis would allow for the confirmation of its molecular weight (127.23 g/mol ) and the identification of any impurities present in a sample. nih.gov The mass spectrum of this compound has been documented in supplementary information of research articles, providing a reference for its identification. rsc.org GC-MS is particularly useful for trace analysis of impurities in active pharmaceutical ingredients. researchgate.net

Coupling of Chromatography with NMR Spectroscopy

The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful tool for the structural elucidation of compounds in complex mixtures. sci-hub.se This technique has been applied to the analysis of alkaloids and other natural products. sci-hub.se While a direct application to this compound is not widely reported, the principles are applicable. After separation by HPLC, the eluent is directed to an NMR spectrometer, which provides detailed structural information about the separated compounds.